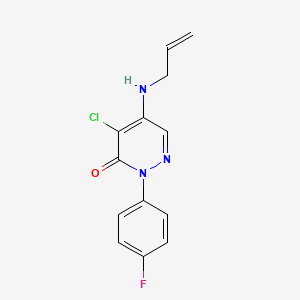

![molecular formula C23H17ClF3N3O B3037550 2-(4-氯苯基)-7-甲基咪唑并[1,2-a]吡啶-3-甲醛 O-[3-(三氟甲基)苄基]肟 CAS No. 478257-49-7](/img/structure/B3037550.png)

2-(4-氯苯基)-7-甲基咪唑并[1,2-a]吡啶-3-甲醛 O-[3-(三氟甲基)苄基]肟

描述

The compound “2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, 2-phenylimidazo[1,2-a]pyridine is added slowly to a flask placed in an ice bath containing DMF and POCl3 . The reaction time is kept short by carrying out cross-coupling reactions under microwave irradiation .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques like 1H NMR and 13C NMR . For example, the 1H NMR spectrum (DMSO-d6) of a similar compound showed various peaks at different ppm values .Chemical Reactions Analysis

Imidazole derivatives have been studied for their catecholase activity . The principle of this activity is based on the oxidation reaction of catechol to o-quinone . The complexes formed between these ligands and copper (II) salts were examined for their catecholase activity .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using various techniques. For instance, a white solid derivative of imidazole had a melting point of 167°C .科学研究应用

Sonogashira 型反应

该化合物已被用作 Sonogashira 型交叉偶联反应中的前体。这涉及各种炔烃的转化,以产生 5-炔基-1H-吡唑-4-甲醛,然后在微波辅助下用叔丁胺处理,得到 1-苯基吡唑并[4,3-c]吡啶。此外,从这些醛衍生的肟经过三氟甲磺酸银催化的区域选择性环化形成 1-苯基吡唑并[4,3-c]吡啶 5-氧化物 (Vilkauskaitė、Šačkus 和 Holzer,2011 年)。

杂取代查尔酮和氧代嘧啶的合成

该化合物参与了杂取代查尔酮和氧代嘧啶的合成。此过程由 2-(4-氯苯基)咪唑并[1,2-a]吡啶-3-甲醛与不同的芳基苯乙酮反应引发,然后与尿素反应生成各种嘧啶-2(1H)-酮。这些化合物已被研究其抗菌活性 (Joshi、Vekariya、Dodiya、Ghetiya 和 Joshi,2012 年)。

机械化学和构象研究

该化合物属于一组 N-杂环羰基化合物,使用盐酸羟胺转化为肟。这种机械化学途径以绿色无溶剂著称,适用于具有咪唑和苯并咪唑等固有碱性氮原子的化合物 (Primožič 等人,2014 年)。

分子内 1,3-偶极环加成研究

该化合物已成为涉及分子内 1,3-偶极环加成的研究的一部分,在温和条件下生成稠合的异恶唑烷衍生物。此过程包括肟-硝酮异构化,这是这些反应成功完成的关键步骤 (Gotoh、Sun、Hirayama 和 Noguchi,1996 年)。

咪唑并[1,2-a]吡啶的合成

该化合物是甲基咪唑并[1,2-a]吡啶水溶液合成的组成部分,无需任何故意添加的催化剂即可实现。它还在银催化的分子内氨氧化的过程中发挥作用,生成咪唑并[1,2-a]吡啶-3-甲醛 (Mohan、Rao 和 Adimurthy,2013 年)。

安全和危害

未来方向

The future directions in the research of imidazole derivatives could involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . The broad range of chemical and biological properties of imidazole makes it a promising candidate for the development of novel drugs .

属性

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClF3N3O/c1-15-9-10-30-20(22(29-21(30)11-15)17-5-7-19(24)8-6-17)13-28-31-14-16-3-2-4-18(12-16)23(25,26)27/h2-13H,14H2,1H3/b28-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQBBQYUKFZLBF-XODNFHPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)

![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)

![2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide](/img/structure/B3037473.png)

![2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide](/img/structure/B3037474.png)

![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3037475.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3037481.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)

![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)

![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)

![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)

![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)